[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone
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Overview
Description
[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone is an intriguing compound with potential applications in various scientific domains such as chemistry, biology, medicine, and industry. The structure consists of multiple rings and functional groups which contribute to its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone typically involves multi-step procedures. Starting materials could include azepane derivatives, trifluoromethyl compounds, pyrazine derivatives, and piperidine precursors. Key steps may involve:
Nucleophilic Substitution: : Introduction of the trifluoromethyl group to the azepane ring.
Cyclization Reactions: : Formation of the azepane and pyrazine rings.
Coupling Reactions: : Connecting the piperidine and pyrazine rings to the methanone.
Industrial Production Methods
Industrial production would focus on optimizing yields and purity while maintaining cost-efficiency. This could involve:
Catalytic Processes: : Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: : Streamlining the synthesis process through continuous flow reactors.
Purification Techniques: : Utilizing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: : Where the hydroxyl group may be oxidized to a carbonyl group.
Reduction: : Potential reduction of the ketone group to a secondary alcohol.
Substitution Reactions: : The trifluoromethyl group may participate in various substitution reactions.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., PCC, Swern oxidation) for oxidation, reducing agents (e.g., LiAlH4) for reduction, and nucleophiles for substitution reactions can be employed.
Major Products
Oxidation: : Formation of [4-oxo-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone.
Reduction: : Formation of [4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanol.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : A key intermediate in the synthesis of more complex chemical structures.
Biology
Biological Activity Studies: : Investigating its potential as a bioactive compound.
Medicine
Drug Development: : Potential lead compound for developing new medications.
Industry
Material Science: : Possible use in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on its biological target. Potential targets could include:
Enzymes: : Inhibition or activation of specific enzymes.
Receptors: : Binding to cellular receptors to modulate biological responses.
Signaling Pathways: : Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
[4-Hydroxy-4-(methyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone: : Lacks the trifluoromethyl group.
[4-Hydroxy-4-(ethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone: : Substituted with an ethyl group instead of trifluoromethyl.
[4-Hydroxy-4-(benzyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone: : Contains a benzyl group.
Uniqueness
The trifluoromethyl group contributes to its unique electronic properties and reactivity profile, differentiating it from other similar compounds.
Properties
IUPAC Name |
[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O2/c18-17(19,20)16(26)4-1-8-24(11-5-16)15(25)13-2-9-23(10-3-13)14-12-21-6-7-22-14/h6-7,12-13,26H,1-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURHXWIKQMQEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2CCN(CC2)C3=NC=CN=C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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